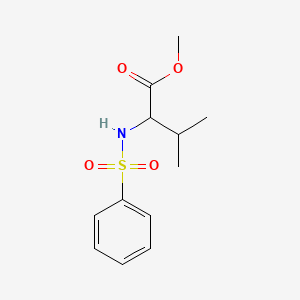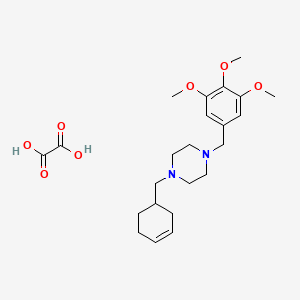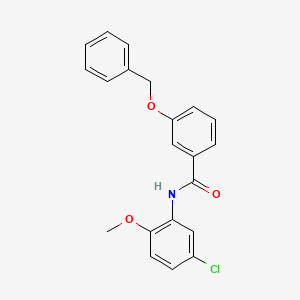![molecular formula C22H26ClNO B4974274 1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHQ, and it is a bicyclic tertiary amine that has a unique structure and properties.
作用机制
The mechanism of action of CHQ is not fully understood, but it is believed to be mediated by its ability to interact with various cellular targets. CHQ has been shown to interact with the DNA of cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage.
Biochemical and Physiological Effects
CHQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage. Additionally, CHQ has been shown to interact with the DNA of cancer cells, leading to cell cycle arrest and apoptosis. CHQ has also been shown to have antifungal and antibacterial properties.
实验室实验的优点和局限性
The advantages of using CHQ in lab experiments include its unique structure and properties, its potential applications in various fields of scientific research, and its ability to interact with various cellular targets. However, the limitations of using CHQ in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are many future directions for the study of CHQ. One potential direction is the development of CHQ-based drugs for the treatment of cancer, inflammatory diseases, and infections. Additionally, further studies are needed to fully understand the mechanism of action of CHQ and its potential toxicity. Finally, the synthesis method of CHQ could be further optimized to yield higher purity and yield.
合成方法
The synthesis of CHQ involves the condensation of 4-chlorophenol with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The product obtained is then subjected to a catalytic hydrogenation process to obtain CHQ. This synthesis method has been optimized to yield high purity and high yield of CHQ.
科学研究应用
CHQ has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties due to its ability to inhibit the growth of cancer cells. CHQ has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, CHQ has been studied for its potential use as an antifungal and antibacterial agent.
属性
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO/c23-19-10-12-20(13-11-19)25-21-8-3-5-17(15-21)16-24-14-4-7-18-6-1-2-9-22(18)24/h3,5,8,10-13,15,18,22H,1-2,4,6-7,9,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRTNPTJUFFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-[(4-carboxybenzoyl)amino]-5-{[(4-nitrophenyl)amino]carbonyl}benzoyl)amino]benzoic acid](/img/structure/B4974191.png)

![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N-(2,4-dichlorophenyl)-N'-[3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4974216.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4974254.png)
![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)
